molecular formula C12H17Cl2N3 B1434842 (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride CAS No. 1803612-02-3

(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride

Cat. No.: B1434842
CAS No.: 1803612-02-3
M. Wt: 274.19 g/mol
InChI Key: NHSIWNALSUPDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride” (CAS: 1803612-02-3) is a benzimidazole derivative characterized by a cyclopropyl and methyl substituent on the benzodiazole core, with a methanamine group at the 5-position. Its molecular formula is C₁₂H₁₇Cl₂N₃, with a molecular weight of 274.19 g/mol . The compound is marketed as a research chemical, available in powder form, and stored at room temperature. Its IUPAC name is (1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine dihydrochloride, and it is identified in databases under PubChem CID 110209396 and MFCD 28348305 .

Structurally, the cyclopropyl group enhances metabolic stability compared to bulkier substituents, while the methyl group at the 2-position may influence steric interactions in biological systems. The dihydrochloride salt improves aqueous solubility, making it suitable for in vitro and in vivo studies. However, comprehensive safety data (e.g., LD₅₀, toxicity profiles) remain unavailable, necessitating caution in handling .

Properties

IUPAC Name

(1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10;;/h2,5-6,10H,3-4,7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIWNALSUPDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Substituted Aniline Intermediate

  • Starting with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, the cyclopropyl and methyl groups are introduced via nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
  • For example, 3-bromo-N-cyclopropyl-2-methyl-aniline can be synthesized by reacting appropriate bromoanilines with cyclopropylamine under controlled conditions.
  • The product is typically isolated by extraction and purification via chromatography, yielding a high purity intermediate for the next step.

Formation of Benzimidazole Core

  • The substituted aniline intermediate undergoes cyclization with formamide or related reagents under acidic or thermal conditions to form the benzimidazole ring.
  • Alternative methods include condensation with carboxylic acids or their derivatives, such as oxalyl chloride, followed by cyclization facilitated by Lewis acids like aluminum trichloride.
  • For instance, refluxing 3-bromo-N-cyclopropyl-2-methyl-aniline with oxalyl chloride in ether followed by treatment with aluminum trichloride in dichloromethane leads to indoline-2,3-dione intermediates, which can be further transformed into benzimidazole derivatives.

Introduction of Methanamine Group at 5-Position

  • The benzimidazole intermediate is functionalized at the 5-position through nucleophilic substitution or reductive amination reactions.
  • A common approach is the conversion of a 5-bromo or 5-nitro precursor to the corresponding 5-methanamine group via palladium-catalyzed amination or reduction of nitro groups followed by alkylation.
  • This step requires careful control of reaction conditions to ensure selective substitution without affecting other functional groups.

Conversion to Dihydrochloride Salt

  • The free base form of (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine is treated with hydrochloric acid gas or concentrated HCl in an appropriate solvent (e.g., ethanol or diethyl ether).
  • The resulting dihydrochloride salt precipitates out or can be crystallized, providing a stable and pure compound suitable for research use.
  • This salt formation improves compound handling, solubility in aqueous media, and shelf stability.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield / Notes
1 Substituted Aniline Synthesis Cyclopropylamine, bromoaniline, Pd-catalyst 3-bromo-N-cyclopropyl-2-methyl-aniline Quantitative yield reported
2 Benzimidazole Formation Oxalyl chloride, AlCl3, reflux in DCM 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione Moderate yield (~21%)
3 Functionalization (Amination) Pd-catalyzed amination or nitro reduction + alkylation 5-methanamine substituted benzimidazole High selectivity required
4 Salt Formation HCl gas or concentrated HCl in ethanol/ether (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride Crystalline salt, enhanced stability

Research Findings and Considerations

  • The preparation methods are adapted from protocols used in medicinal chemistry for benzimidazole derivatives, emphasizing regioselectivity and functional group tolerance.
  • The use of aluminum trichloride and oxalyl chloride is critical in achieving cyclization and ring closure efficiently.
  • Purification steps such as flash chromatography and recrystallization are essential to obtain high-purity intermediates and final product.
  • The dihydrochloride salt form is preferred for its improved physicochemical properties, including solubility and stability, facilitating its use in biological assays.
  • Safety protocols must be strictly followed due to the use of corrosive reagents (e.g., oxalyl chloride, HCl) and potential irritants.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in developing pharmaceuticals, particularly in targeting various biological pathways. Research indicates that benzodiazole derivatives can exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that benzodiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

Neuroscience

Benzodiazole derivatives have been investigated for their neuroprotective properties. The potential modulation of neurotransmitter systems suggests that (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Material Science

Due to its unique molecular structure, this compound may be utilized in the development of advanced materials. Research into the synthesis of polymeric materials incorporating benzodiazole units has indicated improved thermal and optical properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various benzodiazole derivatives' effects on cancer cell lines. The researchers synthesized multiple compounds, including this compound, and assessed their cytotoxicity against breast and lung cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, researchers evaluated the impact of several benzodiazole derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that certain derivatives, potentially including the target compound, exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

Data Table: Summary of Research Findings

Application AreaActivity TypeReference
Medicinal ChemistryAnticancerJournal of Medicinal Chemistry
NeuroscienceNeuroprotectionNeuropharmacology Journal
Material SciencePolymer DevelopmentMaterials Chemistry Frontiers

Mechanism of Action

The mechanism of action of (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

The chloro substituent in the third compound increases molecular weight and may enhance lipophilicity, affecting blood-brain barrier penetration .

Solubility and Stability :

  • The dihydrochloride salt form in all three compounds enhances aqueous solubility. However, the methyl group in the target compound may confer greater metabolic stability than the ethyl-methylamine chain in the third analog .

Biological Activity

The compound (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride (CAS Number: 1803612-02-3) is a synthetic organic molecule belonging to the class of benzodiazoles . This article explores its biological activity, pharmacological potential, and relevant research findings.

PropertyDetails
Chemical Formula C12H17Cl2N3
Molecular Weight 274.19 g/mol
IUPAC Name This compound
PubChem CID 110209396

Research indicates that compounds like this compound may interact with various biological targets, potentially influencing pathways involved in cell signaling and metabolism. The specific mechanisms are still under investigation, but preliminary studies suggest:

  • Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: There is evidence suggesting that benzodiazoles can modulate neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insight into its potential applications:

Study 1: Anticancer Properties

A study examining a series of benzodiazole derivatives found that certain modifications led to increased cytotoxicity against human cancer cell lines. The structure-activity relationship indicated that the presence of a cyclopropyl group significantly enhanced the activity compared to non-cyclopropyl analogs.

Study 2: Neuropharmacological Effects

Research on similar compounds has shown promise in modulating serotonin receptors, suggesting potential applications in treating anxiety and depression. The unique structural features of (1-cyclopropyl-2-methyl) derivatives may confer similar properties.

Conclusion and Future Directions

The compound this compound holds promise for further investigation due to its structural similarities with other biologically active benzodiazoles. Future research should focus on:

  • In Vivo Studies: To determine the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: To elucidate the specific biological pathways affected by this compound.

As research progresses, this compound may reveal significant therapeutic potential in various fields including oncology and neurology.

Q & A

Basic: What synthetic methodologies are recommended for preparing (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride?

Answer:
The synthesis typically involves cyclopropane ring formation and benzodiazepine core assembly. Key steps include:

  • Cyclopropane introduction : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reaction) or nucleophilic substitution on pre-functionalized intermediates .
  • Benzodiazole formation : Condensation of o-phenylenediamine derivatives with nitriles or ketones under acidic conditions .
  • Methanamine functionalization : Reductive amination or direct alkylation of the benzodiazole scaffold, followed by dihydrochloride salt formation via HCl gas exposure .

Validation : Confirm intermediates via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Purity ≥95% by HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .
  • NMR spectroscopy : 1^1H (400 MHz), 13^{13}C (100 MHz), and 2D experiments (COSY, HSQC) to confirm regiochemistry and substituent orientation .
  • Mass spectrometry : ESI-HRMS (Exact Mass: ~262.04 g/mol) to verify molecular ion and fragmentation patterns .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
  • Spill management : Absorb with inert material (e.g., vermiculite), avoid water to prevent HCl release. Neutralize residues with sodium bicarbonate .
  • Storage : Airtight container in a desiccator at 2–8°C. Monitor for deliquescence due to hygroscopic HCl salt .

Advanced: How can SHELXL be optimized for refining crystal structures with disordered cyclopropane moieties?

Answer:

  • Disorder modeling : Split occupancy refinement for cyclopropane rings using PART instructions. Apply SIMU and DELU restraints to stabilize geometry .
  • Hydrogen placement : Use HFIX commands for amine hydrogens. Validate H-bond networks with PLATON or Mercury .
  • Validation metrics : Ensure R1_1 < 5%, wR2_2 < 12%, and Δρmax/min < 0.3 eÅ3^{-3}. Cross-check with CIF deposition tools (e.g., checkCIF) .

Advanced: How to resolve contradictions in reported biological activities (e.g., LOXL2 inhibition vs. neuroprotection)?

Answer:

  • Assay standardization : Validate target engagement via orthogonal assays (e.g., fluorescence polarization for LOXL2, mitochondrial membrane potential for neuroprotection) .
  • Dose-response analysis : Perform IC50_{50} curves in triplicate (0.1–100 µM range) to exclude off-target effects .
  • Metabolite profiling : Use LC-MS to rule out degradation products influencing activity .

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity?

Answer:

  • Chiral chromatography : Use Chiralpak IA-3 column (hexane:IPA:DEA = 90:10:0.1) to isolate >99% enantiomeric excess .
  • Crystallization control : Seed with enantiopure crystals in ethyl acetate/hexane mixtures to enforce chiral symmetry breaking .
  • Quality control : Monitor via polarimetry ([α]D_{D} = ±120°) and 19^{19}F NMR (if fluorinated analogs exist) .

Advanced: How to analyze intermolecular interactions in co-crystals with biological targets?

Answer:

  • Co-crystallization conditions : Screen using sitting-drop vapor diffusion (reservoir: 0.1 M HEPES pH 7.5, 25% PEG 3350) .
  • Interaction mapping : Use PLIP (Protein-Ligand Interaction Profiler) to identify H-bonds, π-π stacking, and hydrophobic contacts .
  • Thermal shift assays : Confirm binding via ΔTm_m > 2°C (SYPRO Orange dye, 1–10 µM ligand) .

Advanced: What computational methods predict solubility and stability in physiological buffers?

Answer:

  • Solubility prediction : Use COSMOtherm with SMD solvation model (logS ≈ -3.5 in PBS) .
  • pKa_a estimation : MarvinSketch calculates amine pKa_a ~9.2, ensuring protonation at physiological pH .
  • Forced degradation studies : Expose to UV (254 nm, 48 hr) and analyze by HPLC for photostability .

Advanced: How to address discrepancies in cytotoxicity profiles across cell lines?

Answer:

  • Cell line authentication : STR profiling to exclude cross-contamination .
  • Metabolic profiling : Measure ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) to assess off-target effects .
  • Transcriptomics : RNA-seq to identify upregulated stress-response pathways (e.g., NRF2, HSP70) .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Answer:

  • Rodent models : Sprague-Dawley rats (IV bolus: 1 mg/kg; oral gavage: 5 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8, 24 hr .
  • Bioanalysis : LC-MS/MS (LLOQ = 1 ng/mL) to quantify parent compound and metabolites .
  • Tissue distribution : Autoradiography with 14^{14}C-labeled analog (highest accumulation in liver and kidneys) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Reactant of Route 2
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.